Misetionamide

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Misetionamide primarily targets Lipopolysaccharide (LPS) . LPS is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in bacterial pathogenesis. This compound also functions as a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor , a key enzyme in the glycolytic pathway.

Mode of Action

This compound exhibits a unique dual mechanism of action. It selectively disrupts the energy metabolism of cancer cells, leading to cancer cell death . Additionally, it impacts nuclear factor-κB (NFκB), which affects cancer cells’ ability for protein synthesis and DNA transcription, thereby restricting cancer cell growth and proliferation .

Biochemical Pathways

This compound’s mode of action involves the inhibition of the glycolytic pathway, specifically by targeting GAPDH . This disruption of energy metabolism leads to cancer cell death. Furthermore, it impacts the NFκB pathway, which plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Pharmacokinetics

It is known that this compound is administered in combination with other drugs in clinical trials, such as gemcitabine, for the treatment of advanced pancreatic cancer .

Result of Action

This compound has demonstrated broad antineoplastic activity in multiple cancer models . It has shown to increase cytotoxicity readings and indications of cell cycle blockage in pancreatic and ovarian cell lines . In mouse xenograft models, this compound administration resulted in a reduction of 30-40% in tumor volume .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as gemcitabine, can potentially affect the efficacy of this compound . .

Analyse Biochimique

Biochemical Properties

Misetionamide plays a crucial role in biochemical reactions, particularly in the inhibition of lipopolysaccharide (LPS) and the stimulation of apoptosis . It interacts with several enzymes and proteins, including those involved in the apoptotic pathways. The nature of these interactions involves the inhibition of LPS, which is a component of the outer membrane of Gram-negative bacteria, and the activation of apoptotic pathways, leading to programmed cell death . This compound’s ability to inhibit LPS and stimulate apoptosis makes it a valuable compound in the treatment of various cancers .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cellular metabolism . These effects are mediated through the inhibition of LPS and the activation of apoptotic pathways, leading to the selective killing of cancer cells while sparing normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to LPS, inhibiting its function and preventing the activation of pro-inflammatory pathways . Additionally, this compound activates apoptotic pathways by stimulating the expression of pro-apoptotic genes and inhibiting anti-apoptotic genes . This dual mechanism of action results in the selective killing of cancer cells and the suppression of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that this compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro and in vivo . These findings suggest that this compound has the potential for long-term therapeutic use in cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent effect on tumor growth inhibition . At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy with minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to apoptosis and inflammation . The compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux . This compound’s ability to inhibit LPS and activate apoptotic pathways results in changes in metabolite levels, contributing to its antineoplastic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its therapeutic efficacy . Studies have shown that this compound accumulates in tumor tissues, enhancing its antineoplastic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic efficacy . Studies have shown that this compound localizes to the mitochondria, where it induces apoptosis and disrupts cellular metabolism .

Méthodes De Préparation

La synthèse du misetionamide implique la formation de la structure cyclique oxathiazinane. Les méthodes de production industrielle du this compound impliqueront probablement des techniques de synthèse organique évolutives, garantissant une grande pureté et un rendement élevé.

Analyse Des Réactions Chimiques

Le misetionamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés thiols correspondants.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles comme les amines et les alcools. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : Le this compound est étudié pour son utilisation potentielle en chimiothérapie, en particulier en association avec d'autres agents chimiothérapeutiques comme la gemcitabine. .

Mécanisme d'action

Le this compound exerce ses effets en perturbant le métabolisme énergétique des cellules cancéreuses. Il inhibe les enzymes clés impliquées dans la glycolyse aérobie, telles que les hexokinases, la glycéraldéhyde-3-phosphate déshydrogénase et la pyruvate déshydrogénase . Cette inhibition conduit à une réduction significative de la production d'ATP, provoquant un stress oxydatif, métabolique et hypoxique dans les cellules cancéreuses, conduisant finalement à la mort cellulaire .

Applications De Recherche Scientifique

Misetionamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparaison Avec Des Composés Similaires

Le misetionamide est unique par rapport à d'autres composés similaires en raison de son mécanisme d'action spécifique et de son large spectre d'activité antinéoplasique. Les composés similaires comprennent :

Gemcitabine : Un analogue nucléosidique utilisé en chimiothérapie, souvent associé au this compound pour des effets synergiques.

Bevacizumab : Un inhibiteur de l'angiogenèse qui peut être utilisé en association avec le this compound pour améliorer ses effets antinéoplasiques.

Inhibiteurs de PARP : Ces inhibiteurs peuvent être combinés au this compound pour cibler plus efficacement les cellules cancéreuses.

La capacité du this compound à cibler sélectivement les cellules cancéreuses tout en épargnant les cellules normales le distingue de ces composés similaires .

Propriétés

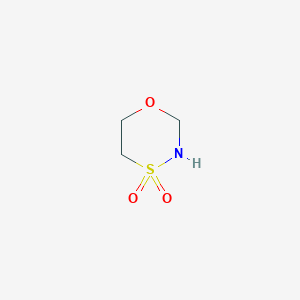

IUPAC Name |

1,4,3-oxathiazinane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDARLKSYBCZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856785-75-6 | |

| Record name | Misetionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misetionamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B6335475.png)